molecular formula C19H17ClN6O2S B6585040 1-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1251569-90-0

1-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No. B6585040
CAS RN: 1251569-90-0
M. Wt: 428.9 g/mol
InChI Key: APAKNOSDRMJYMT-UHFFFAOYSA-N
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Description

1-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6O2S and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0822227 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division. The downstream effects of this include reduced proliferation of cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation. In vitro studies have shown that the compound has potent cytotoxic activities against various cell lines . This suggests that the compound could potentially be used as a therapeutic agent for treating cancer .

properties

IUPAC Name

1-[6-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c20-13-3-1-2-4-14(13)24-17(27)10-29-18-9-16(21-11-22-18)26-8-7-15(25-26)19(28)23-12-5-6-12/h1-4,7-9,11-12H,5-6,10H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKNOSDRMJYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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